molecular formula C16H33ClO6 B8089799 21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol

21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol

Cat. No.: B8089799
M. Wt: 356.9 g/mol
InChI Key: NZESKSCZZKNTEQ-UHFFFAOYSA-N
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Description

21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol is a synthetic organic compound characterized by its unique structure, which includes a chloro group and multiple ether functionalities. This compound is primarily used in scientific research and various industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol typically involves multi-step organic reactions. One common approach is the stepwise addition of ethylene oxide to a chloroalkanol precursor under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, to facilitate the formation of the ether linkages.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving the reaction of chloroalkanol with ethylene oxide in a reactor vessel. The reaction mixture is then purified through distillation and other separation techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

  • Reduction: Reduction reactions can convert the chloro group to a hydroxyl group.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and reaction conditions involving polar aprotic solvents are typically employed.

Major Products Formed:

  • Oxidation: Aldehydes or ketones.

  • Reduction: Alcohols.

  • Substitution: Various substituted chloroalkanes or azides.

Scientific Research Applications

21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol is utilized in several scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound is used in the study of cell membrane permeability and interactions with biological macromolecules.

  • Medicine: It is investigated for potential therapeutic applications, including drug delivery systems.

  • Industry: The compound finds use in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism by which 21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol exerts its effects depends on its specific application. For instance, in drug delivery, the compound may interact with cell membranes to facilitate the transport of therapeutic agents. The molecular targets and pathways involved can vary, but often include interactions with lipid bilayers and specific receptor sites.

Comparison with Similar Compounds

21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol is unique due to its specific combination of chloro and ether functionalities. Similar compounds include:

  • Chloroethanol derivatives: These compounds share the chloro group but lack the extensive ether chain.

  • Polyethylene glycols (PEGs): These compounds have ether linkages but do not contain a chloro group.

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Properties

IUPAC Name

2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33ClO6/c17-5-3-1-2-4-7-19-9-11-21-13-15-23-16-14-22-12-10-20-8-6-18/h18H,1-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZESKSCZZKNTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCl)CCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33ClO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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